molecular formula C9H12N2O2 B7950964 2-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid

2-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid

Cat. No.: B7950964
M. Wt: 180.20 g/mol
InChI Key: ZIZUOFLWPGWTRI-UHFFFAOYSA-N
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Description

2-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid is an organic compound that features a cyclopropane ring attached to a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the cyclopropane carboxylic acid group. One common method involves the cyclization of hydrazine with a suitable carbonyl compound to form the pyrazole ring, followed by alkylation to introduce the ethyl group. The cyclopropane ring can be introduced through a cyclopropanation reaction using diazo compounds and transition metal catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization and cyclopropanation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes .

Mechanism of Action

The mechanism of action of 2-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)cyclopropanecarboxylic acid
  • 2-(1-Phenyl-1H-pyrazol-4-yl)cyclopropanecarboxylic acid
  • 2-(1-Ethyl-1H-pyrazol-4-yl)ethanamine

Uniqueness

2-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid is unique due to its specific structural features, such as the combination of a cyclopropane ring and a pyrazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-(1-ethylpyrazol-4-yl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-11-5-6(4-10-11)7-3-8(7)9(12)13/h4-5,7-8H,2-3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZUOFLWPGWTRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2CC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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